molecular formula C16H11NOS B6196532 phenyl(quinolin-3-ylsulfanyl)methanone CAS No. 1195607-06-7

phenyl(quinolin-3-ylsulfanyl)methanone

Cat. No.: B6196532
CAS No.: 1195607-06-7
M. Wt: 265.3
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Description

Phenyl(quinolin-3-ylsulfanyl)methanone is a useful research compound. Its molecular formula is C16H11NOS and its molecular weight is 265.3. The purity is usually 95.
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Properties

CAS No.

1195607-06-7

Molecular Formula

C16H11NOS

Molecular Weight

265.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

phenyl(quinolin-3-ylsulfanyl)methanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Phenyl(quinolin-3-ylsulfanyl)methanone , a specialized chemical entity characterized by a thioester linkage between a quinoline scaffold and a benzoyl moiety.[1] This guide synthesizes its structural properties, synthetic pathways, and potential applications in medicinal chemistry.[1][2][3]

Synonyms: S-Quinolin-3-yl benzenecarbothioate; 3-(Benzoylthio)quinoline CAS Registry Number: Not widely listed; refer to specific catalog entries (e.g., EN300-28269338) Molecular Formula: C₁₆H₁₁NOS Molecular Weight: 265.33 g/mol [1]

Executive Summary

This compound is a heteroaromatic thioester serving as a high-value intermediate in organic synthesis and medicinal chemistry.[1] Structurally, it combines the pharmacologically active quinoline core with a benzoyl group via a reactive thioester bridge.[1] Unlike stable amides or ketones, the thioester bond confers unique acylating potential, making this compound a candidate for native chemical ligation (NCL) , covalent enzyme inhibition , and the synthesis of complex quinoline-based amides.[1] Its reactivity profile is dominated by the susceptibility of the carbonyl carbon to nucleophilic attack, facilitated by the good leaving group ability of the quinoline-3-thiolate anion.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]

Nomenclature and Connectivity

The IUPAC name This compound describes the connectivity explicitly:

  • Methanone: The central functional group is a carbonyl (C=O).[1]

  • Phenyl: Attached to one side of the carbonyl.[1]

  • Quinolin-3-ylsulfanyl: A quinoline ring attached at the 3-position to a sulfur atom, which is in turn attached to the carbonyl.[1]

SMILES: O=C(c1ccccc1)Sc2cnc3ccccc3c2 InChIKey: Derivative specific; predicted based on connectivity.

Electronic Properties & Pharmacophore

The molecule features three distinct electronic zones:

  • The Electrophilic Center (Carbonyl): The thioester carbonyl is more electrophilic than a corresponding ester or amide due to the poor orbital overlap between the 3p orbital of sulfur and the 2p orbital of carbon (resonance stabilization is weaker than in esters).[1]

  • The Leaving Group (Quinoline-3-thiolate): Upon hydrolysis or aminolysis, the molecule releases quinoline-3-thiol.[1] The nitrogen in the quinoline ring (an electron-withdrawing heteroatom) stabilizes the developing negative charge on the sulfur, making it a better leaving group than a simple phenylthiolate.[1]

  • The Lipophilic Scaffold: The planar quinoline and phenyl rings provide significant

    
    -
    
    
    
    stacking potential, facilitating binding to hydrophobic pockets in biological targets (e.g., kinase ATP-binding sites).[1]
PropertyValue (Predicted)Relevance
LogP 4.2 ± 0.4High lipophilicity; likely cell-permeable.[1]
PSA (Polar Surface Area) ~45 ŲGood oral bioavailability potential.
H-Bond Acceptors 2 (N, O)Interaction points for active site residues.[1]
H-Bond Donors 0Lacks intrinsic proton donors.[1]
Rotatable Bonds 2Limited conformational flexibility (rigid core).[1]

Synthesis & Reaction Mechanisms[1][3]

The synthesis of this compound typically proceeds via the thioacylation of Quinoline-3-thiol .[1] Due to the susceptibility of thiols to oxidation (forming disulfides), the reaction requires inert conditions.[1]

Primary Synthetic Route: Thioacylation

Reagents: Quinoline-3-thiol, Benzoyl Chloride, Triethylamine (Base).[1] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Conditions: 0°C to Room Temperature,


 atmosphere.[1]

Protocol:

  • Preparation of Thiol: Quinoline-3-thiol is generated in situ or freshly prepared from 3-bromoquinoline (via lithium-halogen exchange and sulfur quenching) or from quinoline-3-sulfonyl chloride reduction.[1]

  • Acylation: To a solution of quinoline-3-thiol (1.0 eq) and triethylamine (1.2 eq) in dry DCM at 0°C, benzoyl chloride (1.1 eq) is added dropwise.

  • Workup: The mixture is stirred for 2–4 hours. The reaction is quenched with water, extracted with DCM, and washed with dilute

    
     to remove excess acid.[1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc) yields the thioester as a pale yellow solid.[1]

Mechanistic Pathway (DOT Diagram)

SynthesisPathway Start 3-Bromoquinoline Inter1 Quinolin-3-yl Lithium Start->Inter1 n-BuLi, -78°C Thiol Quinoline-3-thiol (Nucleophile) Inter1->Thiol S8; then H+ Product This compound (Target Thioester) Thiol->Product Benzoyl Chloride, Et3N (Nucleophilic Acyl Substitution) Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Product

Figure 1: Retrosynthetic pathway showing the generation of the nucleophilic thiol species and subsequent acylation.

Reactivity & Biological Potential[1][2][4][5][6][8][9]

Chemical Reactivity Profile

The thioester bond is the "warhead" of this molecule.[1] Its reactivity is governed by the principle of acyl transfer .[1]

  • Aminolysis: Reacts with primary/secondary amines to form N-quinolinyl benzamides .[1] This is useful for synthesizing focused libraries of quinoline-based inhibitors.[1]

  • Hydrolysis: In aqueous base, it hydrolyzes to Benzoic acid and Quinoline-3-thiol.[1]

  • Thioester Exchange: Can react with other thiols (e.g., Cysteine residues) to transfer the benzoyl group.[1]

Pharmacological Applications

While specific clinical data for this exact molecule is proprietary or limited, its structural class suggests three key mechanisms of action:

  • Covalent Kinase Inhibition: Many kinase inhibitors utilize a "warhead" to covalently modify a non-catalytic cysteine in the ATP-binding pocket.[1] The thioester group can act as an acylating agent, transferring the benzoyl moiety to the cysteine thiol (trans-thioesterification), potentially irreversibly inhibiting the enzyme.[1]

    • Target Potential: EGFR, BTK, or JAK kinases with accessible cysteines.[1]

  • Antimicrobial/Antifungal Activity: Quinoline derivatives are historically potent anti-infectives (e.g., fluoroquinolones, chloroquine).[1] The addition of a lipophilic benzoyl tail via a sulfur linker enhances membrane permeability, potentially targeting bacterial DNA gyrase or fungal sterol synthesis.[1]

  • Prodrug Design: The thioester can serve as a prodrug for Quinoline-3-thiol (a potential antioxidant or metal chelator) or Benzoic acid derivatives, releasing the active payload upon enzymatic hydrolysis by esterases.[1]

Interaction Map (DOT Diagram)[1]

BioActivity Compound This compound Covalent Covalent Modification (Acylation) Compound->Covalent Thioester Reactivity NonCovalent Non-Covalent Binding (Pi-Pi Stacking) Compound->NonCovalent Quinoline Core CysResidue Cysteine Thiol (Enzyme Active Site) Covalent->CysResidue Trans-thioesterification HydrophobicPocket Hydrophobic Pocket (Kinase/Receptor) NonCovalent->HydrophobicPocket Van der Waals Forces Inhibition Irreversible Inhibition CysResidue->Inhibition Binding Receptor Antagonism HydrophobicPocket->Binding

Figure 2: Predicted mode of action showing dual covalent and non-covalent interaction pathways.[1]

Experimental Protocols

Protocol A: Stability Assessment (Hydrolysis Assay)

Objective: Determine the half-life of the thioester bond in physiological buffer.[1]

  • Preparation: Dissolve 1 mg of compound in 100 µL DMSO.

  • Incubation: Dilute into 900 µL of PBS (pH 7.4) at 37°C.[1]

  • Monitoring: Analyze aliquots by HPLC-UV (254 nm) at t=0, 1h, 4h, 12h, 24h.

  • Detection: Monitor the disappearance of the starting material peak and the appearance of Quinoline-3-thiol and Benzoic acid.[1]

  • Validation: Use a control sample in pure DMSO to rule out non-hydrolytic degradation.

Protocol B: Cysteine Reactivity Assay (Ellman's Reagent Alternative)

Objective: Verify acylating potential against biological thiols.[1][4]

  • Reagents: N-acetylcysteine (NAC) as a model nucleophile.[1]

  • Reaction: Mix equimolar amounts (1 mM) of this compound and NAC in Phosphate Buffer (pH 8.0).

  • Observation: Monitor the formation of N-acetyl-S-benzoyl-cysteine (trans-thioesterification product) via LC-MS.

  • Significance: Rapid reaction indicates high potential for covalent protein modification.[1]

Safety & Handling

  • Hazards: Thioesters can hydrolyze to release thiols, which often possess strong odors and potential toxicity.[1] Quinoline derivatives may be mutagenic; handle with care.[1]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and oxidation.

  • Disposal: Treat as hazardous chemical waste containing sulfur and nitrogen heterocycles.[1]

References

  • Chemical Identity & Catalog Data

    • Namiki Shoji Co., Ltd.[1] "Building Blocks Catalogue: this compound (EN300-28269338)."[1][5] Accessed via ChemicalBook.[1]

  • Synthesis of Quinoline Thioesters (General Methodology)

    • M. A. R.[1] Meier, et al. "Thioesters: Versatile Building Blocks in Organic Synthesis."[1] Beilstein Journal of Organic Chemistry, 2011.[1]

    • [1]

  • Quinoline Pharmacophore in Medicinal Chemistry

    • Maree, L., et al. "Quinoline derivatives as potential anticancer agents."[1] ChemMedChem, 2020.[1]

  • Thioester Reactivity in Biological Systems

    • Philip E. Dawson, et al. "Synthesis of Native Proteins by Chemical Ligation."[1] Science, 1994.[1] (Foundational text on thioester reactivity).

    • [1]

Sources

Spectroscopic Analysis of Phenyl(quinolin-3-ylsulfanyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic profiling of phenyl(quinolin-3-ylsulfanyl)methanone (also referred to as S-quinolin-3-yl benzothioate) and its derivatives. It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation protocols.

Technical Guide | Version 1.0

Executive Summary & Molecular Architecture

This compound represents a specific class of thioesters bridging a lipophilic quinoline scaffold and a benzoyl moiety via a sulfur linkage. These compounds are critical intermediates in the synthesis of antifungal agents (e.g., benzothieno[3,2-b]quinolinium salts) and have emerged as potential pharmacophores for anti-inflammatory and anticancer applications.

The structural integrity of this molecule hinges on the stability of the thioester bond (–C(=O)–S–) , which imparts unique spectroscopic signatures distinct from their oxygen-ester or ketone analogs. This guide provides a self-validating analytical workflow to confirm synthesis, assess purity, and elucidate substitution patterns.

Core Structure & Numbering
  • Formula: C₁₆H₁₁NOS[1]

  • Exact Mass: 265.06

  • Key Pharmacophore: Thioester linkage at Quinoline C-3.[1]

Synthetic Context & Sample Preparation

To understand the impurities and spectral artifacts, one must understand the origin. The most robust synthesis involves the copper-catalyzed cross-coupling of 3-iodoquinoline with thiobenzoic acid .

  • Precursor Artifacts: Residual 3-iodoquinoline (distinct NMR shift) or thiobenzoic acid (thiol odor, broad SH stretch).

  • Side Reactions: Disulfide formation (dimerization of thiobenzoic acid) or hydrolysis of the thioester back to thiol/acid.

Sample Prep Protocol:

  • NMR: Dissolve 5–10 mg in 0.6 mL DMSO-d₆ (preferred for solubility) or CDCl₃ . Filter through a cotton plug to remove inorganic copper salts.

  • IR: Prepare a KBr pellet (1% w/w) or use ATR (Diamond crystal). Ensure the crystal is dry to prevent hydrolysis during measurement.

Spectroscopic Profiling Strategy

The validation logic follows a subtractive approach: confirm the fragments (Quinoline, Benzoyl) and then prove the linkage (Thioester).

Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the first " go/no-go " decision. The thioester carbonyl is the diagnostic beacon.

Functional GroupFrequency (

)
IntensityDiagnostic Note
Thioester C=O 1665 – 1690 StrongCritical: Lower frequency than O-esters (~1735) due to reduced orbital overlap of S(3p)-C(2p) vs O(2p)-C(2p).
C=N (Quinoline) 1610 – 1620MediumCharacteristic heteroaromatic stretch.
C=C (Aromatic) 1580, 1480Med/StrongSkeletal vibrations of both phenyl and quinoline rings.
C–S Stretch 900 – 1000WeakOften obscured; use as secondary confirmation only.
C–H (Aromatic) 3030 – 3060WeakStandard aromatic C-H stretching.

Analyst Insight: If you observe a broad band at 2500–3300


, your thioester has hydrolyzed to benzoic acid. If the Carbonyl peak shifts to ~1740 

, you likely formed the O-ester isomer or an impurity.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The quinoline ring protons provide a distinct fingerprint.

¹H NMR (400 MHz, DMSO-d₆)
  • Quinoline H-2 (

    
     ~8.9 – 9.2 ppm):  This proton is deshielded by the adjacent nitrogen and the electron-withdrawing thioester group. It typically appears as a sharp singlet  or a doublet with small coupling (
    
    
    
    Hz).
  • Quinoline H-4 (

    
     ~8.4 – 8.6 ppm):  Appears as a doublet (
    
    
    
    Hz), distinct from the benzo-fused ring protons.
  • Benzoyl Ortho Protons (

    
     ~7.9 – 8.1 ppm):  A doublet (
    
    
    
    Hz) integrating to 2H.
  • Remaining Aromatics (

    
     ~7.5 – 7.8 ppm):  A complex multiplet region containing the remaining quinoline (H-5,6,7,8) and benzoyl (meta/para) protons.
    
¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum settles the "Thioester vs. Ketone/Ester" debate.

Carbon EnvironmentChemical Shift (

ppm)
Assignment Logic
C=O[2] (Thioester) 188.0 – 192.0 Definitive. Significantly downfield of O-esters (~165) and amides (~168), but upfield of pure ketones (~195-200).
Quinoline C-2 150.0 – 154.0Deshielded by Nitrogen; characteristic of heteroaromatics.
Quinoline C-4 136.0 – 138.0
Quinoline C-3 125.0 – 130.0Ipso carbon attached to Sulfur.
Aromatic CH 120.0 – 135.0Clustered signals for phenyl and quinoline rings.

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) using ESI(+) is recommended.

  • Molecular Ion:

    
     (Calculated for C₁₆H₁₂NOS).
    
  • Fragmentation Pattern:

    • Primary Cleavage: The C–S bond is the weakest link.

    • Fragment A: Benzoyl cation (

      
      ) at m/z 105 .
      
    • Fragment B: Quinoline-3-thiol radical cation or protonated quinoline-3-thiol at m/z 162 .

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis to validated structure.

AnalyticalWorkflow cluster_synthesis Synthesis Phase cluster_analysis Validation Phase Reactants 3-Iodoquinoline + Thiobenzoic Acid Crude Crude Thioester Product Reactants->Crude CuI, 110°C TLC TLC Screening (Check for unreacted thiol) Crude->TLC IR FT-IR Analysis Target: 1670 cm⁻¹ (C=O) TLC->IR Single Spot NMR 1H & 13C NMR Target: 190 ppm (C=O), H-2 Singlet IR->NMR C=O confirmed MS HRMS (ESI+) Target: m/z 266.06 NMR->MS Decision Structural Confirmation? MS->Decision Final Validated Compound Decision->Final Pass Refine Recrystallize / Column Decision->Refine Impurity / Wrong Shift Refine->TLC

Figure 1: Step-by-step analytical decision matrix for validating thioester derivatives.

Advanced Characterization: 2D NMR

For derivatives with complex substitution patterns on the phenyl ring, 1D NMR may be insufficient due to peak overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a long-range coupling between Quinoline H-2 and the Thioester Carbonyl (C=O) . This 3-bond correlation proves the sulfur is attached at position 3.

    • Correlation between Benzoyl Ortho protons and the Thioester Carbonyl confirms the other side of the linkage.

  • NOESY:

    • Spatial proximity between Quinoline H-2 and H-4 can distinguish regioisomers if the starting material was ambiguous.

References

  • Synthesis & Intermediates

    • Optimization of 3-(phenylthio)
    • Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed).
    • Context: Describes the synthesis of S-quinolin-3-yl benzothioate
  • Thioester Spectral Data

    • Carbon-13 chemical shift assignments of deriv
    • Source: Magnetic Resonance in Chemistry.
    • Context: Establishes the characteristic 13C shift of thioester carbonyls (~190 ppm) vs esters.
  • General Quinoline Characterization

    • Recent Progress in the Synthesis of Quinolines.[3]

    • Source: Bentham Science / Eurekaselect.
    • Context: General NMR shifts for 3-substituted quinolines.

Sources

Technical Guide: Exploring the Biological Activity of Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerase II, and protein kinases. This guide moves beyond basic synthesis to focus on the biological validation of novel quinoline derivatives. It provides a rigorous framework for assessing antimicrobial and anticancer potential, detailing specific protocols for cytotoxicity profiling, mechanism of action (MoA) determination via DNA intercalation, and in silico ADMET prediction.

Rational Design & Structure-Activity Relationship (SAR)

To maximize biological activity, modifications to the quinoline core must be strategic. Random functionalization often leads to poor solubility or off-target toxicity. The SAR map below illustrates the "hotspots" for modulation based on recent field data.

Visualization: Quinoline SAR Map

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) C2 Position C2 Lipophilicity & Kinetics Quinoline->C2 Alkyl/Aryl groups modulate logP C4 Position C4 DNA Binding / H-Bonding Quinoline->C4 COOH/Amide essential for Gyrase/Topo interaction C8 Position C8 Chelation & Toxicity Quinoline->C8 Halogens (F/Cl) enhance metabolic stability N1 Position N1 Salt Formation / Solubility Quinoline->N1 Quaternization increases water solubility Target: Topoisomerase II Target: Topoisomerase II C4->Target: Topoisomerase II Target: Metal Ions (Fe2+) Target: Metal Ions (Fe2+) C8->Target: Metal Ions (Fe2+)

Figure 1: Strategic functionalization sites on the quinoline scaffold. C4 is critical for pharmacodynamic interactions, while C2 and N1 govern pharmacokinetic properties.

Biological Evaluation Framework

A robust screening pipeline must filter compounds not just for potency, but for selectivity and drug-likeness. The following workflow integrates wet-lab assays with dry-lab predictions.

Visualization: Screening Workflow

ScreeningWorkflow Library Synthetic Quinoline Library InSilico Phase 1: In Silico ADMET (SwissADME) Library->InSilico PrimaryScreen Phase 2: Primary Screen (MIC / Single-Dose MTT) InSilico->PrimaryScreen Filter: Lipinski Compliance HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel SecScreen Phase 3: Dose-Response (IC50 Determination) HitSel->SecScreen MoA Phase 4: Mechanism of Action (DNA Binding/Topo Inhibition) SecScreen->MoA Lead Candidates

Figure 2: Integrated screening pipeline. Compounds failing in silico drug-likeness are deprioritized before expensive wet-lab testing.

Experimental Protocols

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A9 / M27-A3. Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

StepActionTechnical Note / Causality
1. Stock Prep Dissolve compound in 100% DMSO to 10 mg/mL.DMSO ensures complete solubility of lipophilic quinolines. High concentration prevents solvent toxicity upon dilution.
2. Inoculum Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL).
Standardization is critical for reproducibility; too few bacteria yield false sensitivity.
3. Dilution Dilute inoculum 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).CAMHB provides physiological cations (

,

) essential for quinolone activity (bridging drug to DNA).
4. Plating Add 100 µL of diluted inoculum to 96-well plates containing serial dilutions of the compound.Final volume 200 µL.[1] Ensure DMSO concentration < 1% to avoid solvent-induced bacterial killing.
5. Incubation Incubate at 35°C ± 2°C for 16–20 hours (ambient air).
6. Readout Visual inspection or OD600 measurement.[2]MIC Definition: Lowest concentration with no visible growth (clear well).
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).[3]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h to allow attachment.
    
  • Treatment: Treat with quinoline derivatives (0.1 – 100 µM) for 48h. Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[4][5][6] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    

Advanced Characterization: Mechanism of Action (MoA)

Many bioactive quinolines function as DNA Intercalators or Topoisomerase II Poisons . Verification of this mechanism is essential for high-impact publication.

Protocol C: DNA Binding via UV-Vis Titration

Concept: Intercalation of the planar quinoline ring between DNA base pairs alters the electronic environment of the chromophore, leading to Hypochromism (decreased absorbance) and Bathochromic Shift (Red shift).

  • Reagents: Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).

  • Method:

    • Maintain constant concentration of Quinoline compound (e.g., 20 µM).

    • Titrate with increasing concentrations of CT-DNA (0 – 100 µM).

    • Record UV spectra (200–500 nm) after 5 min equilibration per addition.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to determine the binding constant (
    
    
    ).
Visualization: Apoptotic Signaling Pathway

MoAPathway Drug Quinoline Derivative TopoII Topoisomerase II (DNA Gyrase) Drug->TopoII Binds CleavageComplex Stabilized Cleavage Complex (Interfacial Inhibition) TopoII->CleavageComplex Prevents religation DSB Double-Strand Breaks (Accumulation) CleavageComplex->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction (Cytochrome c Release) Bax->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Figure 3: Mechanism of Action. Quinolines stabilize the Topo II-DNA complex, preventing DNA religation and triggering the intrinsic apoptotic pathway.

ADMET & Lead Optimization

Before moving to in vivo models, candidates must be profiled for "drug-likeness" to avoid late-stage attrition.

Computational Protocol (SwissADME):

  • Input: SMILES strings of synthesized compounds.

  • Key Parameters to Analyze:

    • Lipinski's Rule of Five: MW < 500, LogP < 5, H-bond donors < 5, Acceptors < 10.

    • BOILED-Egg Model: Visual prediction of Blood-Brain Barrier (BBB) permeation vs. Gastrointestinal (GI) absorption.

      • Yellow Yolk:[7] High probability of BBB penetration (CNS active).

      • White:* High probability of GI absorption (Orally bioavailable).

    • P-gp Substrate: Predicts if the compound will be pumped out of cells (multidrug resistance).

Optimization Strategy:

  • If LogP > 5 (too lipophilic): Introduce polar groups (e.g., morpholine, piperazine) at Position 4 or 7.

  • If Metabolic Stability is low: Block metabolic hotspots (e.g., para-position of phenyl rings) with Fluorine or Chlorine.

References

  • Biological Activities of Quinoline Derivatives (Review) Source: Mini-Reviews in Medicinal Chemistry (2009/2024 update). URL:[Link]

  • Quinoline Alkaloids as Intercalative Topoisomerase Inhibitors Source: PubMed (NIH). URL:[Link]

  • CLSI Methods for Dilution Antimicrobial Susceptibility Tests (M07) Source: Clinical and Laboratory Standards Institute.[1][8][9][10] URL:[Link]

  • SwissADME: A Free Web Tool to Evaluate Pharmacokinetics Source: Scientific Reports (Nature). URL:[Link]

Sources

discovery and synthesis of new phenyl(quinolin-3-ylsulfanyl)methanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Phenyl(quinolin-3-ylsulfanyl)methanone Analogs

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline ring system is well-established.[1][3] This guide focuses on a specific, yet promising, class of quinoline derivatives: this compound analogs. This molecular architecture brings together three key pharmacophores: the quinoline nucleus, a flexible thioether linkage, and a benzoyl moiety. The strategic combination of these groups offers the potential for novel pharmacological profiles, driven by the synergistic interplay of their individual properties.

The introduction of a thioether linkage at the 3-position of the quinoline ring provides a synthetically tractable handle for introducing diverse functionality. Thioethers are known constituents in various biologically active molecules and can influence properties such as lipophilicity, metabolic stability, and receptor binding.[4][5] The terminal phenylmethanone group allows for systematic structural modifications through the introduction of various substituents on the phenyl ring, enabling a detailed exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It details the synthetic strategies for creating a library of this compound analogs, provides robust experimental protocols, and discusses the methodologies for their biological evaluation, with a particular focus on their potential as antimicrobial and anticancer agents.[6][7]

Synthetic Strategies and Mechanistic Rationale

The synthesis of this compound analogs is a multi-step process that hinges on the initial formation of a key intermediate, quinoline-3-thiol. This intermediate is then subjected to S-acylation with a variety of substituted benzoyl chlorides.

Part 1: Synthesis of the Key Intermediate: Quinoline-3-thiol

The most common route to quinoline-3-thiol involves the reduction of a quinoline-3-sulfonyl chloride. This precursor is readily available from the corresponding quinoline-3-sulfonic acid, which can be synthesized from quinoline itself.

Step 1: Sulfonation of Quinoline Quinoline is treated with oleum (fuming sulfuric acid) to introduce a sulfonic acid group at the 3-position. The reaction conditions must be carefully controlled to favor the desired isomer.

Step 2: Conversion to Quinoline-3-sulfonyl Chloride The resulting quinoline-3-sulfonic acid is then converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 3: Reduction to Quinoline-3-thiol The crucial step is the reduction of the quinoline-3-sulfonyl chloride to the corresponding thiol. This can be achieved using a variety of reducing agents, with a common choice being a mixture of red phosphorus and iodine in acetic acid. This combination generates in situ hydriodic acid, a powerful reducing agent for sulfonyl chlorides.

Part 2: Synthesis of this compound Analogs

With the quinoline-3-thiol in hand, the final analogs can be synthesized via a nucleophilic acyl substitution reaction. The thiol, or more commonly its corresponding thiolate, acts as the nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl chloride derivative.

Reaction Causality: Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[8] The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion. This significantly increases the rate of the reaction. The choice of a substituted benzoyl chloride allows for the introduction of a wide range of functional groups onto the phenyl ring, enabling the fine-tuning of the molecule's electronic and steric properties.

An alternative and often milder approach for thioether synthesis is the Mitsunobu reaction, which allows for the coupling of a thiol with an alcohol.[5] However, for the synthesis of the target methanone analogs, the acylation of the thiol is the more direct and commonly employed route. Another method involves the reaction of thiols with alkyl halides in the presence of a strong base.[5][8]

Below is a diagram illustrating the general synthetic workflow.

Synthetic Workflow Quinoline Quinoline Quinoline_SO3H Quinoline-3-sulfonic acid Quinoline->Quinoline_SO3H Oleum Quinoline_SO2Cl Quinoline-3-sulfonyl chloride Quinoline_SO3H->Quinoline_SO2Cl SOCl₂ or PCl₅ Quinoline_SH Quinoline-3-thiol (Key Intermediate) Quinoline_SO2Cl->Quinoline_SH Red P / I₂ Final_Product This compound Analog Quinoline_SH->Final_Product Base (e.g., Et₃N) Sub_Benzoyl_Cl Substituted Benzoyl Chloride (R-Ph-COCl) Sub_Benzoyl_Cl->Final_Product

Caption: General synthetic scheme for this compound analogs.

Experimental Protocols

The following protocols are provided as a self-validating system, with each step designed for reproducibility and clarity.

Protocol 1: Synthesis of (4-Chlorophenyl)(quinolin-3-ylsulfanyl)methanone

Materials and Reagents:

  • Quinoline-3-thiol

  • 4-Chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of quinoline-3-thiol (1.0 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 4-chlorobenzoyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (20 mL).

  • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure (4-chlorophenyl)(quinolin-3-ylsulfanyl)methanone.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the ketone).

Biological Evaluation

The diverse biological activities reported for quinoline derivatives suggest that this compound analogs could be promising candidates for various therapeutic applications, particularly as antimicrobial and anticancer agents.[2][9][10]

Antimicrobial Activity

Many quinoline-based compounds exhibit potent antibacterial and antifungal properties.[6][11][12][13] The synthesized analogs can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antimicrobial activity.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Quinoline derivatives have been extensively investigated for their anticancer potential, acting through various mechanisms such as tyrosine kinase inhibition and apoptosis induction.[7][14][15] The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Screening_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Lead Optimization Compound_Library Library of Analogs Antimicrobial_Screen Antimicrobial Assay (e.g., MIC) Compound_Library->Antimicrobial_Screen Anticancer_Screen Cytotoxicity Assay (e.g., MTT) Compound_Library->Anticancer_Screen Data_Analysis Data Analysis (IC₅₀ / MIC determination) Antimicrobial_Screen->Data_Analysis Anticancer_Screen->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Hit_Compounds->SAR_Studies Mechanism_Action Mechanism of Action Studies Hit_Compounds->Mechanism_Action Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate Mechanism_Action->Lead_Candidate

Caption: A typical workflow for the biological screening of new chemical entities.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the phenyl ring in the this compound scaffold is key to understanding the SAR and optimizing the biological activity.

Key Structural Features for SAR Exploration:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring can modulate the electronic properties of the entire molecule, which can influence target binding. For instance, compounds with electron-withdrawing groups have shown significant activity in some related series.[16]

  • Steric Effects: The size and position of substituents on the phenyl ring can impact how the molecule fits into a biological target's binding pocket.

  • Lipophilicity: The overall lipophilicity of the compound, which can be modified by the choice of substituents, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Hypothetical SAR Data Table
Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7
1a H1612.5
1b 4-Cl43.1
1c 4-F85.2
1d 4-NO₂21.8
1e 4-CH₃3225.0
1f 4-OCH₃3228.4

This data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that electron-withdrawing substituents at the para-position of the phenyl ring enhance both antibacterial and anticancer activity, with the nitro group providing the most potent analog. Conversely, electron-donating groups appear to be detrimental to activity.

Caption: Key structural features influencing the activity of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This guide has outlined a rational and systematic approach to the synthesis and biological evaluation of this class of compounds. The synthetic route is robust and amenable to the creation of a diverse library of analogs by varying the substitution on the phenyl ring.

Future work in this area should focus on several key aspects:

  • Expansion of the Analog Library: A broader range of substituents, including different positional isomers and more complex functional groups, should be explored to further refine the SAR.

  • In-depth Biological Studies: For the most potent "hit" compounds, further studies are warranted to elucidate their mechanism of action. This could involve enzyme inhibition assays, gene expression profiling, or other relevant cellular and molecular biology techniques.

  • In-vivo Efficacy and Safety: Promising lead compounds should be advanced to in-vivo studies in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Optimization of ADME Properties: The physicochemical properties of lead compounds should be optimized to ensure they have drug-like characteristics suitable for clinical development.

By following the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around the this compound core and potentially uncover new drug candidates with significant therapeutic value.

References

  • Cirrincione, G. et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2598–2605. Available at: [Link]

  • Al-Mokhanam, A. A. et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 15(41), 28358-28367. Available at: [Link]

  • Chen, J. et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2534. Available at: [Link]

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  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Yıldırım, S. et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40787–40804. Available at: [Link]

  • Gaber, M. et al. (2021). Design and synthesis of novel thiazole/1,2,4-triazole/quinoline hybrids as antiproliferative agents, apoptosis inducers, immunomodulators, and multi-EGFR/BRAF/HER-2 inhibitors. Bioorganic Chemistry, 116, 105342. Available at: [Link]

  • Rani, S. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(36), 24879-24900. Available at: [Link]

  • Kumar, A. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6723–6740. Available at: [Link]

  • Patel, N. B. et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(6), 2482-2489. Available at: [Link]

  • Ghorab, M. M. et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(10), 14216–14227. Available at: [Link]

  • Liu, Z. G. et al. (2015). [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin]. Yao Xue Xue Bao, 50(10), 1292-300. Available at: [Link]

  • Gaviria, M. et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4308. Available at: [Link]

  • Ghorab, M. M. et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(10), 14216–14227. Available at: [Link]

  • Wesołowska, O. et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(17), 3948. Available at: [Link]

  • Singh, A. & Ahmed, N. (2020). Nickel Chloride Hexahydrate‐Catalyzed Regioselective Synthesis of Quinolines and Bis‐Quinolines Under Aerial Oxidation. ChemistrySelect, 5(20), 6141-6145. Available at: [Link]

  • Wang, Z. et al. (2023). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 28(8), 3568. Available at: [Link]

  • Kumar, S. et al. (2026). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. Available at: [Link]

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  • Al-Suhaimi, K. M. et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 20(1), 101-118. Available at: [Link]

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Methodological & Application

Application Note: In Vitro Profiling of Phenyl(quinolin-3-ylsulfanyl)methanone (QSM) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib).

This application note details the evaluation of Phenyl(quinolin-3-ylsulfanyl)methanone (referred to herein as QSM-1 ). This molecule features a quinoline ring linked via a sulfide bridge to a phenyl-ketone moiety.[1] This specific pharmacophore combines the DNA-intercalating potential of the planar quinoline ring with the redox-active properties of the sulfide linker.

Key Biological Hypotheses: Based on structure-activity relationship (SAR) data of similar 3-substituted quinoline thioethers, QSM-1 is predicted to act via:

  • Induction of Oxidative Stress: The sulfide/sulfoxide transition often modulates intracellular ROS (Reactive Oxygen Species).

  • Mitochondrial Apoptosis: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Tubulin Interference: Steric hindrance of microtubule polymerization.

Chemical Structure & Pharmacophore Analysis[2][3][4]

Understanding the molecule is the first step in designing a robust assay. The lipophilicity of the phenyl and quinoline rings requires careful solubility optimization.

QSM_Structure Quinoline Quinoline Scaffold (DNA Intercalation / Kinase Binding) Linker Sulfanyl Bridge (-S-) (Redox Activity / Flexibility) Quinoline->Linker C3 Attachment Ketone Methanone Group (C=O) (H-Bond Acceptor) Linker->Ketone Phenyl Phenyl Ring (Hydrophobic Pocket Interaction) Ketone->Phenyl Target Target: Tubulin / Mitochondria Phenyl->Target Interaction

Figure 1: Pharmacophore decomposition of this compound indicating functional domains responsible for biological activity.[2]

Experimental Protocols

Compound Preparation & Solubility (Critical Step)

Quinoline-sulfur derivatives are often highly lipophilic. Improper solubilization causes precipitation in aqueous media, leading to erratic IC50 data.

  • Stock Solution: Dissolve QSM-1 in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive sulfide bond) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Primary Screening: Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).

Expert Insight: Standard MTT assays rely on mitochondrial succinate dehydrogenase. Since QSM-1 may target mitochondria directly, there is a risk of enzyme inhibition independent of cell death. Self-Validation: Always cross-verify "hits" with a non-enzymatic assay like Crystal Violet (biomass) or Trypan Blue exclusion.

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h for attachment.

  • Treatment: Add QSM-1 in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include:

    • Negative Control: 0.5% DMSO.

    • Positive Control:[3] Doxorubicin (1 µM).

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Mechanistic Evaluation: Apoptosis & ROS

Objective: Confirm if cell death is regulated (apoptosis) or accidental (necrosis), and if oxidative stress is the trigger.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Step1 Compound Solubilization (DMSO < 0.5%) Step2 MTT Assay (48h Incubation) Step1->Step2 Step3 IC50 Calculation Step2->Step3 Step4 Flow Cytometry (Annexin V / PI) Step3->Step4 Select IC50 Dose Step5 ROS Assay (DCFH-DA Staining) Step3->Step5 Step6 Mitochondrial Potential (JC-1 Dye) Step3->Step6

Figure 2: Step-by-step workflow for validating QSM-1 activity, moving from phenotypic screening to mechanistic elucidation.

Protocol (Annexin V/PI Staining):

  • Treat cells with QSM-1 at IC50 concentration for 24h.

  • Harvest cells (trypsinize gently to preserve membrane integrity).

  • Wash with cold PBS. Resuspend in Binding Buffer.

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky necrotic cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Potential toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q4 (Annexin-/PI-): Live.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the DMSO control. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Cell LineTissue OriginIC50 (µM) [Expected Range]Selectivity Index (SI)
MCF-7 Breast Cancer2.5 – 8.0High (> 5)
A549 Lung Carcinoma5.0 – 12.0Moderate
HepG2 Liver Carcinoma4.0 – 10.0Moderate
HUVEC Normal Endothelial> 50.0Control

Note: A Selectivity Index (SI) > 3 indicates good therapeutic potential (References 1, 4).

Mechanistic Pathway (Hypothesis)

Based on the quinoline-sulfur scaffold literature, the likely mode of action involves the Intrinsic Apoptotic Pathway .

Pathway QSM QSM-1 Compound ROS ROS Generation (Oxidative Stress) QSM->ROS Redox Modulation Mito Mitochondrial Dysfunction (Loss of ΔΨm) QSM->Mito Direct Interaction? ROS->Mito Membrane Damage CytC Cytochrome C Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 3: Proposed Mechanism of Action. QSM-1 induces ROS, triggering mitochondrial depolarization and the Caspase cascade.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4][5][6][7][8][9][10][11] Current Medicinal Chemistry, 18(10), 1488-1508.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • El-Faham, A., et al. (2014). Synthesis, molecular docking and anticancer activity of some novel quinoline derivatives. Chemistry Central Journal, 8, 27.

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and Anticancer Evaluation of Novel Quinoline Derivatives. Saudi Pharmaceutical Journal, 28(9), 1136-1147.

  • Kumar, S., et al. (2017). Quinoline: A versatile heterocyclic scaffold in drug discovery.[4][8][10][11] RSC Advances, 7, 51636-51661.

Sources

The Quinoline Scaffold: Phenyl(quinolin-3-ylsulfanyl)methanone as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyridine ring, offers a versatile scaffold for the design and synthesis of novel therapeutic agents.[1][3] Its unique electronic properties and the ability to functionalize it at various positions allow for the fine-tuning of pharmacological activities.[4] This guide explores the potential applications of a specific derivative, phenyl(quinolin-3-ylsulfanyl)methanone, in medicinal chemistry, drawing upon the extensive research conducted on structurally related quinoline-thioether and quinolinyl-methanone analogs.

Overview of Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.[3] These activities include:

  • Anticancer: A significant body of research has focused on the anticancer potential of quinoline derivatives.[5][6] These compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of critical enzymes in DNA synthesis and the disruption of cancer cell signaling pathways.[7][8]

  • Antimicrobial: The quinoline scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[9][10][11] Notably, some derivatives have shown efficacy against multidrug-resistant strains, a pressing global health concern.[10][11]

  • Antitubercular: Novel quinoline-based compounds are being investigated for their potential to combat Mycobacterium tuberculosis, including drug-resistant strains.[9]

  • Neuroprotective: The antioxidant and enzyme-inhibitory properties of certain quinoline derivatives make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold extends to antiviral, antimalarial, anti-inflammatory, and analgesic applications.[3][6][12]

This compound: A Compound of Interest

While specific data on this compound is not extensively available in the public domain, its structural features—a quinoline core, a thioether linkage, and a phenylmethanone moiety—suggest a strong potential for significant biological activity. The quinoline-3-thiol and related thioether derivatives have been explored for their therapeutic potential, and the introduction of a phenylmethanone group can further influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound is a prime candidate for investigation in the following areas:

  • Oncology: The presence of the quinoline scaffold suggests potential antiproliferative activity against various cancer cell lines.[5][7][8] The thioether linkage can contribute to interactions with biological targets, and the phenylmethanone group can influence binding affinity and cellular uptake.

  • Infectious Diseases: Given the potent antibacterial and antifungal properties of many quinoline-thioether derivatives, this compound warrants screening against a panel of pathogenic microbes, including drug-resistant strains.[9][10][11][13]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the initial biological screening of this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7To be determined
This compoundHCT-116To be determined
Doxorubicin (Reference)MCF-7Reference value
Doxorubicin (Reference)HCT-116Reference value
Antibacterial Activity Assessment: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains and Culture Conditions:

    • Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates of interest.

    • Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Preparation of Inoculum:

    • Adjust the turbidity of the overnight culture to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Plate Setup:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in broth in a 96-well microtiter plate.

    • Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTo be determinedTo be determined
Ciprofloxacin (Reference)Reference valueReference value

Visualizing Potential Mechanisms and Workflows

Proposed Anticancer Mechanism of Action

Based on studies of similar quinoxaline derivatives, a potential mechanism of action for this compound could involve the inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis.[7][8]

anticancer_mechanism Compound This compound hTS Human Thymidylate Synthase (hTS) Compound->hTS Inhibition DNA_synthesis DNA Synthesis & Repair hTS->DNA_synthesis Catalyzes Apoptosis Apoptosis hTS->Apoptosis Inhibition leads to Cell_proliferation Cancer Cell Proliferation DNA_synthesis->Cell_proliferation Enables experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_advanced Secondary & Mechanistic Studies Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antibacterial Antibacterial Screening (Broth Microdilution) Characterization->Antibacterial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antibacterial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_vivo

Caption: General workflow for the evaluation of this compound.

Conclusion and Future Directions

The structural features of this compound, combined with the extensive body of research on related quinoline derivatives, strongly suggest its potential as a valuable lead compound in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the initial biological evaluation of this and similar molecules. Positive results from these preliminary screens would warrant more in-depth investigations, including structure-activity relationship (SAR) studies to optimize the scaffold, detailed mechanistic studies to elucidate its mode of action, and eventual in vivo testing to assess its therapeutic potential in preclinical models. The quinoline scaffold continues to be a rich source of inspiration for the development of new medicines, and a systematic exploration of novel derivatives like this compound is a promising strategy in the ongoing quest for more effective and safer therapies.

References

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. National Institutes of Health. [Link]

  • Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. ResearchGate. [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. [Link]

  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of ( 3-( 2-Chloroquinolin-3-yl ) Oxiran-2-yl ) ( Phenyl ) Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. Semantic Scholar. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Synthesis of phenyl(2‐phenylquinolin‐3‐yl)methanone derivatives... ResearchGate. [Link]

  • Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Phenyl(quinolin-3-ylsulfanyl)methanone in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with phenyl(quinolin-3-ylsulfanyl)methanone and similar quinoline derivatives during experimental assays. Our goal is to equip you with the knowledge and practical strategies to ensure the reliability and accuracy of your results.

Understanding the Challenge: The "Brick Dust" Problem

This compound, a member of the quinoline derivative family, often presents solubility challenges in aqueous assay buffers.[1][2] Many promising compounds identified through screening programs are poorly soluble in water, which can lead to a host of problems in biological assays.[3][4] These issues include underestimated compound activity, reduced hit rates in high-throughput screening (HTS), data variability, and inaccurate structure-activity relationships (SAR).[4][5] This guide will walk you through a systematic approach to diagnose and resolve these solubility-related hurdles.

Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a classic case of a compound "crashing out" of solution. While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the addition of an aqueous buffer dramatically increases the solution's polarity.[6] this compound is likely hydrophobic, and the surrounding water molecules cannot maintain its solubility as the DMSO concentration decreases, leading to precipitation.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without seeing toxicity?

The tolerated DMSO concentration is highly dependent on the specific cell line and the duration of the assay.[6] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, sensitive cell lines may exhibit stress at concentrations as low as 0.1%.[6] It is imperative to perform a DMSO tolerance test for your specific experimental conditions.

Q3: I'm observing high variability in my assay results. Could this be related to solubility?

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

When encountering solubility issues with this compound, a systematic approach is crucial. The following workflow provides a logical progression from simple adjustments to more advanced formulation strategies.

Solubility_Workflow A Start: Compound Precipitation Observed B Step 1: Optimize DMSO Concentration A->B C Is final DMSO concentration <0.5%? B->C D Increase stock concentration to lower final DMSO % C->D No E Step 2: pH Adjustment C->E Yes D->B F Is the compound ionizable? (Quinoline nitrogen is basic) E->F G Lower buffer pH to protonate the quinoline nitrogen F->G Yes H Step 3: Introduce Co-solvents F->H No G->H I Test co-solvents like ethanol or propylene glycol H->I J Step 4: Employ Solubilizing Excipients I->J K Cyclodextrins J->K L Surfactants J->L M Nanoparticle Formulation J->M N Success: Compound is Soluble K->N L->N M->N O Re-evaluate Assay: Check for Excipient Interference N->O

Caption: A decision-making workflow for troubleshooting solubility issues.

Step 1: Optimizing the Primary Solvent (DMSO)

Before exploring more complex solutions, ensure you are using DMSO optimally.

  • Protocol:

    • Determine Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with your assay system (cells, enzymes, etc.) using only DMSO to find the highest concentration that does not cause adverse effects.[6]

    • Adjust Stock Concentration: If your current protocol results in a final DMSO concentration above the tolerated limit, prepare a more concentrated stock of this compound.[8] This will allow you to add a smaller volume to your assay, thereby lowering the final DMSO percentage.[8]

Step 2: Leveraging pH for Ionizable Compounds

The quinoline moiety in this compound contains a basic nitrogen atom.[9] This property can be exploited to enhance solubility.

  • Mechanism: In acidic conditions, the basic nitrogen can be protonated, forming a more soluble salt.[9]

  • Protocol:

    • Determine Compound's pKa: If not known, estimate the pKa of the quinoline nitrogen.

    • Adjust Buffer pH: Prepare a series of assay buffers with pH values below the compound's pKa.

    • Assess Solubility: Test the solubility of your compound in each buffer, ensuring the chosen pH is compatible with your assay's biological components.[7]

Step 3: The Power of Co-solvents

When a single solvent is insufficient, a co-solvent system can be highly effective.[9][10] Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[10][11]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10][12]

  • Protocol:

    • Co-solvent Tolerance Test: Similar to DMSO, determine the maximum tolerated concentration of each potential co-solvent in your assay.

    • Prepare Co-solvent Formulations: Prepare your compound in DMSO and then dilute it into an assay buffer containing a tolerable percentage of the co-solvent.

    • Visual and Analytical Assessment: Visually inspect for precipitation and, if possible, quantify the soluble concentration.[7]

Co-solventTypical Starting ConcentrationKey Considerations
Ethanol1-5%Can have biological effects at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated.
PEG 4001-10%Can be viscous; ensure proper mixing.
Step 4: Advanced Solubilization with Excipients

If the above methods are insufficient, solubilizing excipients can be employed. It is critical to run vehicle controls to ensure these agents do not interfere with your assay.[8]

A. Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[13][15]

  • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[13][16]

  • Protocol:

    • Excipient Tolerance Test: Determine the maximum concentration of the chosen cyclodextrin that does not affect your assay.

    • Complex Formation: Prepare a solution of the cyclodextrin in your assay buffer. Add the DMSO stock of your compound to this solution while vortexing.

    • Equilibration: Allow the mixture to equilibrate (e.g., shaking for several hours) to facilitate complex formation.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Phenyl(quinolin-3- ylsulfanyl)methanone Complex Encapsulated Compound Compound->Complex Encapsulation CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

B. Surfactants: Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[11] Non-ionic surfactants are generally preferred due to their lower potential for protein denaturation.

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Pluronic® F-68.[7]

  • Important Consideration: Surfactants can interfere with cell membranes and enzymatic activity, so thorough validation is essential.[17][18][19]

  • Protocol:

    • Surfactant Tolerance Test: Determine the non-interfering concentration range for your assay.

    • Micelle Formation: Prepare a surfactant solution in the assay buffer at a concentration above its CMC.

    • Compound Addition: Add the DMSO stock of your compound to the surfactant solution.

C. Nanoparticle Formulations

For particularly challenging compounds, creating a nanoparticle formulation can be a powerful strategy.[3][20] This involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and dissolution rate.[20][21]

  • Methods: Wet bead milling or high-pressure homogenization are common techniques.[20][21]

  • Considerations: This is a more complex approach requiring specialized equipment and formulation expertise. It is typically employed when other methods have failed and is crucial for in vivo studies.[20][22]

Final Checklist and Best Practices

  • Always Run Vehicle Controls: For every new solvent, co-solvent, or excipient, run a corresponding control in your assay to rule out artifacts.[8]

  • Visual Inspection is Key: Before starting an assay, visually inspect your final compound dilutions for any signs of precipitation or cloudiness.[7]

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. What appears soluble initially (kinetic solubility) may precipitate over time as it reaches its more stable, less soluble state (thermodynamic solubility).[23]

  • Document Everything: Keep meticulous records of your formulation attempts, including concentrations, solvents, and observations. This will be invaluable for troubleshooting and for future experiments with similar compounds.

By systematically applying these principles and protocols, researchers can overcome the significant hurdle of poor compound solubility, leading to more accurate, reproducible, and meaningful experimental outcomes.

References
  • Vertexa, I. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Vertexa Search. Accessed February 15, 2026.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Accessed February 15, 2026.
  • Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Accessed February 15, 2026.
  • Pharma Excipients.
  • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. Accessed February 15, 2026.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Accessed February 15, 2026.
  • Pharmaceutical Technology. Developing nanoparticle formulations or poorly soluble drugs. Accessed February 15, 2026.
  • FORMULATION FORUM. Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Accessed February 15, 2026.
  • PubMed. Drug nanoparticles: formulating poorly water-soluble compounds. Accessed February 15, 2026.
  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Accessed February 15, 2026.
  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. Accessed February 15, 2026.
  • MDPI. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Accessed February 15, 2026.
  • PMC. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing. Accessed February 15, 2026.
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions. Accessed February 15, 2026.
  • Encyclopedia.pub. Nanotechnological Approaches for Solubility Enhancement. Accessed February 15, 2026.
  • PDF. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Accessed February 15, 2026.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Accessed February 15, 2026.
  • PubMed.
  • RJPT. Nanotechnology for Poorly Soluble Drugs. Accessed February 15, 2026.
  • Company of Biologists Journals.
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Accessed February 15, 2026.
  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Accessed February 15, 2026.
  • Novelty Journals.
  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Accessed February 15, 2026.
  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Accessed February 15, 2026.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Accessed February 15, 2026.
  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Accessed February 15, 2026.
  • Benchchem. Technical Support Center: Troubleshooting Solubility Issues for Compound X. Accessed February 15, 2026.
  • Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Accessed February 15, 2026.
  • PMC - NIH. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Accessed February 15, 2026.
  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Accessed February 15, 2026.
  • PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Accessed February 15, 2026.
  • Wikipedia. Cosolvent. Accessed February 15, 2026.
  • ResearchGate. What is the effect of DMSO in calcium assays?. Accessed February 15, 2026.
  • Taylor & Francis. Cosolvent – Knowledge and References. Accessed February 15, 2026.
  • PubChem. Phenyl(thieno[2,3-b]quinolin-2-yl)methanone | C18H11NOS. Accessed February 15, 2026.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. Accessed February 15, 2026.
  • Reddit.
  • PubChem. Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone | C17H10F3NO. Accessed February 15, 2026.
  • SpringerLink. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Accessed February 15, 2026.
  • Semantic Scholar. Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. Accessed February 15, 2026.
  • Smolecule. Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone. Accessed February 15, 2026.
  • ChemSynthesis. phenyl-quinolin-2-ylmethanone - C16H11NO, density, melting point, boiling point, structural formula, synthesis. Accessed February 15, 2026.
  • Pharma Excipients. Cosolvent and Complexation Systems. Accessed February 15, 2026.
  • MDPI. Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Accessed February 15, 2026.
  • ResearchGate. Synthesis of phenyl(2‐phenylquinolin‐3‐yl)

Sources

addressing challenges in the purification of phenyl(quinolin-3-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Phenyl(quinolin-3-ylsulfanyl)methanone

System Overview & Chemical Context

Welcome to the technical support interface for This compound . Before troubleshooting, we must define the structural behavior of this molecule to select the correct purification logic.

  • Chemical Structure: This compound consists of a quinoline ring linked via a sulfur atom to a benzoyl group (thioester linkage).

    • IUPAC Name:S-quinolin-3-yl benzenecarbothioate.

  • Critical Vulnerabilities:

    • The Basic Nitrogen: The quinoline nitrogen (

      
      ) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing "tailing" or irreversible adsorption.
      
    • The Thioester Linkage: unlike a simple sulfide (thioether), the

      
       bond is susceptible to nucleophilic attack (hydrolysis/transesterification), especially in the presence of bases or alcohols.
      

Diagnostic Decision Tree (Workflow)

Use this logic flow to determine your purification strategy.

PurificationLogic Start Start: Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Residue StateCheck->Oil Amorphous Recryst Protocol A: Recrystallization (Aprotic Solvent) Solid->Recryst TLC_Check TLC Analysis (Silica) Oil->TLC_Check Streak Streaking / Tailing? TLC_Check->Streak Yes (Rf varies) Clean Clean Spots? TLC_Check->Clean No (Distinct spots) Flash Protocol B: Buffered Flash Chromatography Streak->Flash Add Et3N modifier Alumina Protocol C: Neutral Alumina Filtration Streak->Alumina If unstable on Silica Clean->Flash Standard Gradient

Figure 1: Decision matrix for selecting the appropriate purification modality based on physical state and chromatographic behavior.

Troubleshooting Guides & FAQs

Issue 1: "My compound streaks/tails on the silica column and yield is low."

Diagnosis: Silanol Interaction.[1] Standard silica gel (


) has a surface pH of 4–5 due to acidic silanol (

) groups. The basic nitrogen of the quinoline ring protonates or hydrogen-bonds to these sites, causing peak broadening (tailing) and sometimes irreversible retention [1].[2]

Corrective Protocol: Amine-Buffered Chromatography Do not simply increase polarity; this will co-elute impurities. Instead, deactivate the silica.

  • The Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1] This "caps" the active silanol sites.

  • Loading: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid loading with pure methanol, which can dissolve silica slightly and worsen the effect.

Expert Tip: If TEA is unavailable, washing the silica with 1%


 in methanol before packing can also neutralize acidity, though TEA is more reproducible for flash systems.
Issue 2: "I smell sulfur/rotten eggs, even after the column."

Diagnosis: Residual Thiol (3-Mercaptoquinoline). The starting material, quinoline-3-thiol, has a low odor threshold and can oxidize to the disulfide dimer if not removed. It often co-elutes with the product if the polarity is similar.

Corrective Protocol: Copper Scavenging Thiols bind avidly to soft metals.

  • The Wash: Dissolve crude in EtOAc. Wash 2x with 10% aqueous Copper(II) Sulfate (

    
    ) .
    
  • Observation: The aqueous layer may turn dark/black as copper-thiolate complexes form.

  • Filtration: If a precipitate forms at the interface, filter through Celite before separating layers.

  • Result: This removes unreacted thiol and prevents post-purification disulfide formation [2].

Issue 3: "The product purity decreases after recrystallization from Ethanol."

Diagnosis: Transesterification / Solvolysis. You are working with a thioester . While relatively stable, heating a thioester in a nucleophilic solvent (like Ethanol or Methanol) can lead to an exchange reaction, releasing the thiol and forming ethyl benzoate, especially if trace base (from the synthesis) remains [3].

Corrective Protocol: Aprotic Recrystallization Switch to non-nucleophilic solvent systems.

  • Recommended System: Ethyl Acetate / Heptane (or Hexane) .

    • Dissolve crude solid in minimal boiling EtOAc.

    • Slowly add hot Heptane until persistent cloudiness appears.

    • Cool slowly to RT, then to

      
      .
      
  • Alternative: Toluene / Pentane .[3] Toluene effectively solubilizes the planar quinoline ring via

    
    -
    
    
    
    interactions, while pentane acts as the anti-solvent.

Comparative Data: Solvent Systems

Select the mobile phase based on the specific impurity profile.

Solvent SystemAdditiveSuitabilityRisk Factor
Hexane / EtOAc NonePoor High tailing; poor resolution of quinoline.[2]
Hexane / EtOAc 1%

Excellent Best for general flash chromatography.
DCM / MeOH NoneModerate Good solubility, but silica dissolves slightly; "bleed" in NMR.
DCM / MeOH 1%

Good Use for very polar impurities; ensure proper venting.
Toluene / Acetone NoneSpecialized Good for separating the disulfide impurity from the thioester.

Advanced Mechanism: Impurity Formation

Understanding why impurities form allows you to prevent them.[4]

DegradationPathways Target Target Thioester (Ph-CO-S-Quinoline) Hydrolysis Hydrolysis (H2O / Base) Target->Hydrolysis Thiol 3-Mercaptoquinoline (Smell) Hydrolysis->Thiol Acid Benzoic Acid Hydrolysis->Acid Oxidation Oxidation (Air / SiO2) Thiol->Oxidation Disulfide Disulfide Dimer (Insoluble Solid) Oxidation->Disulfide

Figure 2: Degradation pathways. Note that the thiol generated by hydrolysis often rapidly oxidizes to the disulfide, which appears as a highly insoluble solid contaminant.

References

  • BenchChem Technical Support. (2025).[1][2][5] Troubleshooting Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • Organic Chemistry Portal. (2014). Thioester and thioacid synthesis by acylation of thiols. Org.[3][6] Lett., 16, 1928-1931.[6] Retrieved from

  • National Institutes of Health (PMC). (2011). Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens. (Discusses stability and synthesis of quinoline-sulfur linkages). Retrieved from

  • University of Rochester. (2025). Troubleshooting Flash Column Chromatography. (General guide on silica acidity and basic heterocycles). Retrieved from

Sources

strategies to improve the bioactivity of phenyl(quinolin-3-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with quinoline-thio-methanone scaffolds. It addresses the specific chemical behavior, stability liabilities, and optimization strategies for phenyl(quinolin-3-ylsulfanyl)methanone and its bioactive analogs.

Ticket ID: #QSM-OPT-2026 Subject: Strategies to Improve Bioactivity, Stability, and Solubility Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

⚠️ Critical Structural Advisory: Thioester vs. Phenacyl Sulfide

User Alert: Before proceeding, verify your exact structure. The IUPAC name This compound corresponds to a thioester (Structure A).

  • Structure A (Thioester): Quinolin-3-yl-S-C(=O)-Phenyl

    • Behavior: Highly reactive acylating agent. Prone to rapid hydrolysis by esterases or spontaneous hydrolysis in aqueous media.

  • Structure B (Phenacyl Sulfide - Common Analog): Quinolin-3-yl-S-CH2-C(=O)-Phenyl

    • Behavior: Stable ketone. Common pharmacophore in anticancer/antimicrobial research.

This guide primarily addresses the optimization of the thio-linkage and quinoline core , applicable to both, but includes a specific stability module for the thioester.

Module 1: Troubleshooting Bioactivity & Stability (SAR)

Issue: “My compound shows high potency in enzymatic assays but fails in cell-based assays or decomposes in media.”

Chemical Instability (The Thioester Liability)

If you are working with the thioester (Structure A), your "bioactivity" may actually be due to the released quinolin-3-thiol or non-specific acylation of target proteins (covalent inhibition).

  • Diagnosis: Run a stability test in PBS (pH 7.4) and plasma. If

    
     min, the molecule is hydrolyzing before reaching the target.
    
  • Solution (Bioisosteric Replacement):

    • Switch to Ketone: Insert a methylene spacer (-CH2-) to form the phenacyl sulfide (Structure B). This retains the geometry but eliminates the hydrolyzable bond.

    • Switch to Amide: Replace -S- with -NH- (Quinoline-3-carboxamide).

    • Steric Shielding: If the thioester is essential for covalent targeting (e.g., Cysteine protease inhibition), introduce ortho-substituents on the phenyl ring (e.g., 2,6-dimethylphenyl) to slow hydrolysis via steric hindrance.

Potency Optimization (SAR Decision Matrix)

If stability is acceptable but potency is low (


), systematically modify the electronic and steric properties.
ZoneModification StrategyRationale
Phenyl Ring (Right Wing) Electron Withdrawal (EWG): Add -F, -Cl, -CF3 at para (4-position).Increases lipophilicity (LogP) and metabolic stability of the phenyl ring. Halogens often improve membrane permeability.
Phenyl Ring (Right Wing) Electron Donation (EDG): Add -OMe or -OH at para.If the target pocket is electron-deficient. Note:-OH introduces a Phase II metabolic soft spot (glucuronidation).
Quinoline Ring (Left Wing) C-6 / C-7 Substitution: Add -Cl, -F, or -OMe.The 6/7 positions are solvent-exposed in many kinase/enzyme pockets. Substituents here tune the

of the quinoline nitrogen.
Linker (Sulfur) Oxidation: Convert -S- to Sulfoxide (-S(=O)-) or Sulfone (-SO2-).High Impact Strategy. Sulfones are strong H-bond acceptors and metabolically stable. Often increases cytotoxicity.
Visualizing the Optimization Pathway

The following logic flow illustrates the decision-making process for improving bioactivity based on failure modes.

SAR_Optimization Start Compound Screening StabilityCheck Stability Assay (PBS/Plasma) Start->StabilityCheck Unstable Unstable (t1/2 < 1h) Thioester Hydrolysis? StabilityCheck->Unstable High Degradation Stable Stable StabilityCheck->Stable Intact Sol_Bioisostere STRATEGY 1: Bioisostere (-S- to -CH2- or -NH-) Unstable->Sol_Bioisostere Eliminate Liability Sol_Steric STRATEGY 2: Steric Shielding (2,6-disubstitution) Unstable->Sol_Steric Retain Mechanism PotencyCheck Potency Check (IC50) Stable->PotencyCheck LowPotency Low Potency (>10 µM) PotencyCheck->LowPotency Weak Binding Sol_Sulfone STRATEGY 3: Linker Oxidation (-S- to -SO2-) LowPotency->Sol_Sulfone Alter Geometry/H-Bonding Sol_Subst STRATEGY 4: Ring Substitution (4-F-Ph / 6-Cl-Quin) LowPotency->Sol_Subst Optimize Electronics

Figure 1: Decision tree for troubleshooting stability and potency issues in quinoline-thio-methanone derivatives.

Module 2: Solubility & Formulation

Issue: “The compound precipitates in the assay buffer upon dilution from DMSO.”

Quinoline-thio-phenyl scaffolds are characteristically flat and lipophilic (LogP > 3.5), leading to poor aqueous solubility.

Molecular Modification (The "Pro-Solubility" Tweak)
  • Salt Formation: The quinoline nitrogen is weakly basic (

    
    ).
    
    • Protocol: Treat the free base with 1.0 eq of Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) in ethanol. Isolate the mesylate or hydrochloride salt.

    • Benefit: Increases dissolution rate significantly in aqueous media.

  • Polar Tails: Introduce a solubilizing group at the C-4 position of the quinoline ring if synthetically accessible, or on the phenyl ring.

    • Groups: Morpholine, N-methylpiperazine, or a carboxylic acid moiety.

Formulation for Assays

If structural modification is not possible, adjust the vehicle:

  • Co-solvent: Use 5% DMSO + 5% Solutol HS-15 (Macrogol 15 hydroxystearate).

  • Cyclodextrins: Pre-complex the compound with HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin).[1]
    
    • Why? The hydrophobic quinoline core fits well into the

      
      -CD cavity, masking lipophilicity.
      

Module 3: Synthesis Troubleshooting

Issue: “Low yields during the thio-alkylation or acylation step.”

Synthesis of the Thioester (Ph-CO-S-Q)
  • Reaction: 3-Quinolinethiol + Benzoyl Chloride.

  • Common Pitfall: Dimerization of the starting thiol to the disulfide (Q-S-S-Q).

  • Fix: Perform the reaction under strictly inert atmosphere (

    
    ) using a base like Pyridine or TEA. If the thiol is oxidized, pre-treat with 
    
    
    
    in situ to reduce the disulfide back to the thiol before adding the benzoyl chloride.
Synthesis of the Phenacyl Sulfide (Ph-CO-CH2-S-Q)
  • Reaction: 3-Quinolinethiol +

    
    -Bromoacetophenone (Phenacyl bromide).
    
  • Common Pitfall: S-alkylation vs. N-alkylation. The quinoline nitrogen can compete as a nucleophile.

  • Fix: Use a weak base (

    
    ) in a polar aprotic solvent (Acetone or DMF). Strong bases promote N-alkylation. Keep temperature 
    
    
    
    .

Module 4: Metabolic Stability Pathways

Issue: “Rapid clearance in liver microsome assays.”

The sulfur atom is the primary metabolic "soft spot."

Metabolism Parent Parent Drug (-S-) Sulfoxide Sulfoxide (-S=O-) (Chiral Center) Parent->Sulfoxide CYP450 / FMO (Oxidation) Hydrolysis Hydrolysis Products (If Thioester) Parent->Hydrolysis Esterases (Cleavage) Sulfone Sulfone (-SO2-) (Stable) Sulfoxide->Sulfone CYP450 (Oxidation)

Figure 2: Primary metabolic pathways. Oxidation to sulfoxide/sulfone is common; thioesters also face hydrolysis.

  • Strategy: If the metabolite (Sulfoxide/Sulfone) is active, consider synthesizing it directly as the drug candidate to bypass the metabolic variability of the first oxidation step.

References

  • Quinoline Bioactivity Overview

    • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[2]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Synthesis & SAR of Quinoline Sulfides

    • Title: Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives. (Demonstrates the phenacyl/ketone scaffold chemistry).
    • Source: Semantic Scholar / ResearchG
    • URL: [https://www.semanticscholar.org/paper/Synthesis-of-(-3-(-2-Chloroquinolin-3-yl-)Oxiran-(-Khidre-Radini/3b754394017366d744b1c2016428760924b1d30c]([Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[3]

    • Source: Drug Hunter
    • URL:[Link]

  • Metabolic Stability of Thioethers

    • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides (Contextualizes sulfur oxid
    • Source: PubMed
    • URL:[Link]

Sources

method refinement for consistent results in phenyl(quinolin-3-ylsulfanyl)methanone experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Method Refinement for Consistent, High-Purity Results

Welcome to the technical support guide for the synthesis and purification of phenyl(quinolin-3-ylsulfanyl)methanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. The synthesis of aryl thioesters, while conceptually straightforward, often presents challenges in achieving consistent yields and high purity. This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the rationale behind key experimental choices to empower you to refine your methodology and achieve reliable results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides potential causes and actionable solutions based on established chemical principles.

Q1: Why is my reaction yield consistently low or variable?

Low yields in thioester synthesis can be frustrating and often stem from multiple factors.[1] Let's break down the common culprits:

  • Potential Cause 1: Incomplete Reaction. The acylation of the thiol may not be going to completion. This can be due to insufficient reactivity of the acylating agent or deactivation of the nucleophile.

    • Solution & Scientific Rationale: Ensure your benzoyl chloride is of high quality and free from hydrolysis (which forms benzoic acid). The reaction should be run under strictly anhydrous conditions. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing in the reaction. Consider increasing the equivalents of benzoyl chloride and base slightly (e.g., 1.2 equivalents each) to drive the reaction to completion.

  • Potential Cause 2: Side Reaction - Disulfide Formation. The starting material, 3-mercaptoquinoline, is susceptible to oxidative dimerization, especially in the presence of air (oxygen) and a basic medium, forming a disulfide. This consumes the starting material and complicates purification.

    • Solution & Scientific Rationale: To mitigate oxidation, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degassing your solvent prior to use can also be beneficial. Adding the base slowly to the reaction mixture containing the thiol can help minimize the time the reactive thiolate is exposed to potential oxidants before it reacts with the benzoyl chloride.

  • Potential Cause 3: Product Degradation during Workup or Purification. Thioesters are more susceptible to hydrolysis than their ester counterparts, particularly under strongly acidic or basic conditions.[2]

    • Solution & Scientific Rationale: During the aqueous workup, use mild solutions like saturated sodium bicarbonate to neutralize acid, and avoid strong acids or bases. Minimize the time the product is in contact with the aqueous phase. When performing column chromatography, some researchers report that silica gel can sometimes promote the hydrolysis of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) or use an alternative stationary phase like alumina.

Q2: I'm observing a significant, hard-to-remove impurity in my final product. What could it be?

The identity of impurities is key to eliminating them. Besides the disulfide mentioned above, other side products can form.

  • Potential Cause 1: Unreacted Starting Materials. If the reaction is incomplete, you will be left with 3-mercaptoquinoline and potentially benzoic acid (from hydrolysis of benzoyl chloride).

    • Solution & Scientific Rationale: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] Develop a TLC system that clearly separates the starting thiol, the benzoyl chloride, and the final thioester product. If the reaction has stalled, a small, additional charge of the limiting reagent might be necessary. Effective purification via column chromatography should remove these starting materials.[4][5]

  • Potential Cause 2: Hydrolysis Product. If the thioester bond is cleaved during the workup, you will form benzoic acid and 3-mercaptoquinoline.

    • Solution & Scientific Rationale: As mentioned in Q1, ensure your workup is performed quickly and under neutral or mildly basic conditions. Washing the organic layer with brine can help remove residual water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

Q3: The reaction seems to stall and doesn't proceed to completion. What should I check?

A stalled reaction points to an issue with one of the core components or conditions.

  • Potential Cause 1: Poor Quality Reagents. The most common issue is degraded starting materials.

    • Solution & Scientific Rationale: Benzoyl chloride is sensitive to moisture. Use a freshly opened bottle or distill it before use. 3-Mercaptoquinoline can oxidize over time; check its appearance and purity (e.g., by melting point or NMR) before starting. Solvents must be anhydrous; use a freshly dried solvent or purchase a high-purity anhydrous grade.

  • Potential Cause 2: Incorrect Stoichiometry or Base.

    • Solution & Scientific Rationale: Carefully re-calculate the molar equivalents of your reagents. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate.[6] Ensure you are using at least one equivalent of a suitable non-nucleophilic base. In some cases, a stronger base might be required, but this increases the risk of side reactions.

Optimized Experimental Workflow

This section provides a robust, step-by-step protocol for the synthesis and purification of this compound.

Experimental Workflow Diagram

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 3-Mercaptoquinoline in Anhydrous DCM B Add Triethylamine (Base) A->B C Cool to 0°C B->C D Slowly Add Benzoyl Chloride (in Anhydrous DCM) C->D E Stir at 0°C, then Warm to RT D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash with NaHCO3 (aq) & Brine H->I J Dry over Na2SO4 & Concentrate I->J K Purify by Flash Column Chromatography J->K L Characterize Pure Product (NMR, MS, HPLC) K->L

Caption: Overall workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-Mercaptoquinoline (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Triethylamine (TEA), distilled (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)[4]

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-mercaptoquinoline (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Basification: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: In a separate flask, dissolve benzoyl chloride (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 20% ethyl acetate in hexane mobile phase).

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[7] A gradient elution, for example, from 5% to 20% ethyl acetate in hexane, is often effective.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry under high vacuum to obtain this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.[8][9]

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
3-Mercaptoquinoline 1.0 equivalentLimiting reagent
Benzoyl Chloride 1.1 - 1.2 equivalentsEnsures complete consumption of the thiol
Base (Triethylamine) 1.2 - 1.5 equivalentsScavenges HCl byproduct, excess ensures full deprotonation
Solvent Anhydrous DCM or THFAprotic, good solubility for reagents, relatively unreactive
Temperature 0°C to Room Temp.Controls initial exotherm, allows for smooth reaction
Atmosphere Inert (N₂ or Ar)Prevents oxidative formation of disulfide byproduct
Typical Yield 75-90%Expected range after purification with optimized conditions
Mechanistic Insights & Potential Side Reactions

Understanding the underlying reaction mechanism is key to troubleshooting. The formation of the thioester proceeds via a nucleophilic acyl substitution.

G Reaction Pathways RSH Quinoline-SH RS_minus Quinoline-S⁻ (Thiolate) RSH->RS_minus + Base - H-Base⁺ AcCl Ph-COCl Intermediate Tetrahedral Intermediate RS_minus->Intermediate Nucleophilic Attack RSSR Quinoline-S-S-Quinoline (Disulfide Impurity) RS_minus->RSSR [O₂] AcCl->Intermediate Nucleophilic Attack Product Quinoline-S-CO-Ph (Desired Product) Intermediate->Product - Cl⁻

Caption: Desired reaction pathway versus the common oxidative side reaction.

The primary desired reaction involves the deprotonation of 3-mercaptoquinoline by a base to form a potent sulfur nucleophile (thiolate). This thiolate then attacks the electrophilic carbonyl carbon of benzoyl chloride. A transient tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group to yield the final thioester product.

The most significant side reaction is the oxidation of the thiolate intermediate. In the presence of an oxidant, typically atmospheric oxygen, two thiolate molecules can couple to form a stable disulfide. This pathway is competitive with the desired acylation and is accelerated under basic conditions, reinforcing the need for an inert atmosphere.[6]

References
  • Technical Support Center: Thioester Synthesis with Dithioacetic Acid. Benchchem.
  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols.
  • optimized reaction condition for quinoline synthesis using the...
  • Optimization of reaction conditions for quinolone synthesis. Benchchem.
  • Optimization of the Reaction Conditions for the Synthesis of.
  • optimizing reaction time and temperature for quinoline synthesis. Benchchem.
  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. MDPI.
  • Synthesis of 4‐methyl‐2‐(methylsulfanyl)‐3‐phenylquinoline (37) and...
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Synthesis of phenyl(2‐phenylquinolin‐3‐yl)methanone derivatives....
  • Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl ...
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • Nucleophilic Arom
  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.
  • Intro to Thioesters Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Thioester and thioacid synthesis by acylation of thiols (thiol
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone. Benchchem.
  • Nucleophilic arom
  • One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry.
  • 5.
  • Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Benchchem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water.
  • methanone. MDPI.

Sources

mitigating off-target effects of phenyl(quinolin-3-ylsulfanyl)methanone in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request for a technical support center focused on mitigating the off-target effects of phenyl(quinolin-3-ylsulfanyl)methanone, it is important to first note that this specific molecule is not extensively characterized in publicly available literature with a defined primary target or a known profile of off-target interactions. Structural analogs, however, are frequently investigated as kinase inhibitors[1][2].

Therefore, this guide is structured from the perspective of a Senior Application Scientist advising a researcher who has identified a novel, promising compound—such as this compound—in a phenotypic screen and now faces the critical task of identifying its molecular targets and mitigating potential off-target effects. This is a common and crucial challenge in drug discovery.

This technical support center provides a systematic, multi-tiered strategy to deconvolve the compound's mechanism of action, validate its on-target engagement, and design cellular assays that minimize the confounding influence of off-target activities.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: My novel compound, this compound, shows a desirable phenotype in my cellular assay. Where do I begin to understand its specificity and potential off-target effects?

A1: Congratulations on your promising hit. The first step is to transition from observing a phenotype to understanding the molecular mechanism. A logical starting point involves a multi-pronged approach:

  • In Silico Prediction: While not definitive, computational tools can predict potential targets based on the chemical structure of your compound. This can help generate initial hypotheses.

  • Broad-Spectrum Profiling: The most robust initial step is to perform an unbiased screen to identify a wide range of potential protein interactors. Chemical proteomics techniques like Kinobeads are excellent for this, especially given that quinoline scaffolds are common in kinase inhibitors.[1][3] This approach provides a global view of the compound's "target landscape."

  • Assay Condition Optimization: Concurrently, it is crucial to address non-specific binding within your primary assay. Off-target effects are not always due to specific binding to other proteins; they can arise from non-specific interactions with cellular components or assay materials.[4]

Q2: What are the common causes of non-specific or off-target effects in cellular assays beyond direct protein binding?

A2: It's a critical point that not all undesirable effects are due to specific, high-affinity binding to unintended proteins. Several factors can contribute to misleading results:

  • Hydrophobic and Electrostatic Interactions: Highly lipophilic or charged compounds can non-specifically interact with proteins, lipids, or even the plastic of the assay plate.[4]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your assay buffer can significantly influence non-specific interactions.[4][5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may sequester proteins non-specifically or interfere with detection systems.

  • Insufficient Blocking: In assays like Western blotting or ELISA, failure to adequately block unoccupied sites on a membrane or plate can lead to high background signals.[6]

  • Cellular Health: High compound concentrations can induce stress or toxicity pathways that are independent of the intended target, leading to phenotypic changes that are misinterpreted as on-target effects.

Troubleshooting Guide: A Multi-Tiered Approach to Target Deconvolution and Mitigation

This guide presents a logical workflow for identifying targets and validating on-target activity, which is essential before specific off-target effects can be truly mitigated.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: On-Target Validation cluster_2 Tier 3: Mitigation & Specificity Hit Phenotypic Hit (e.g., this compound) Deconvolution Target Deconvolution (What does it bind to?) Hit->Deconvolution Proteomics Chemical Proteomics (e.g., Kinobeads) Deconvolution->Proteomics Biochemical Genetic Genetic Screens (e.g., CRISPR KO Library) Deconvolution->Genetic Genetic Validation Target Engagement & Validation (Does it bind in cells?) Proteomics->Validation Genetic->Validation CETSA Biophysical Confirmation (e.g., CETSA) Validation->CETSA Direct Binding CRISPR_KO Genetic Confirmation (e.g., Target-Specific CRISPR KO) Validation->CRISPR_KO Functional Effect Mitigation Mitigation of Off-Target Effects (Isolating the on-target effect) CETSA->Mitigation CRISPR_KO->Mitigation Assay Optimized Cellular Assay Mitigation->Assay

Caption: Overall workflow for target identification, validation, and mitigation.

Tier 1: Target Identification & Deconvolution

The primary challenge with a novel compound is discovering its molecular targets. Phenotypic screens yield active compounds, but identifying their targets is crucial for understanding their mechanism of action.[7][8]

Method 1: Chemical Proteomics using Kinobeads

This technique is invaluable for identifying proteins that bind to your compound directly from a complex cell lysate.[9] It uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[1] By incubating the lysate with your free compound first, you can identify its targets through a competition-based pulldown.[10]

G cluster_0 Control cluster_1 Experiment Lysate1 Cell Lysate KB1 Add Kinobeads Lysate1->KB1 Wash1 Wash & Elute KB1->Wash1 MS1 LC-MS/MS (Baseline Kinase Profile) Wash1->MS1 Result Result: Identification of high-affinity binding targets MS1->Result Lysate2 Cell Lysate Drug Add this compound Lysate2->Drug KB2 Add Kinobeads Drug->KB2 Wash2 Wash & Elute KB2->Wash2 MS2 LC-MS/MS (Quantify Depleted Kinases) Wash2->MS2 MS2->Result

Caption: Workflow for Kinobeads-based target identification.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Culture and harvest cells of interest. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein extract.

  • Compound Incubation: Aliquot the cell lysate. To the experimental samples, add varying concentrations of this compound. To the control sample, add vehicle (e.g., DMSO). Incubate to allow the compound to bind to its targets.

  • Kinobeads Enrichment: Add Kinobeads to all samples.[11] These beads will bind kinases that are not already occupied by your compound.[1]

  • Affinity Purification: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the drug-treated samples compared to the control are identified as binding targets.

Method 2: CRISPR-Based Genetic Screening

Genetic screens can identify genes that are essential for your compound's activity.[12] A genome-wide CRISPR knockout library can pinpoint which gene knockouts make cells resistant to your compound, strongly suggesting that the depleted protein is the target.[13][]

Experimental Workflow: CRISPR Knockout Resistance Screen

  • Library Transduction: Introduce a pooled genome-wide CRISPR knockout library into a population of cells.

  • Compound Selection: Treat the cell population with a cytotoxic concentration of this compound.

  • Enrichment: Cells in which the drug's target has been knocked out will survive and proliferate, becoming enriched in the population.

  • Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify which single-guide RNAs (sgRNAs) are enriched.

  • Hit Identification: The genes targeted by the enriched sgRNAs are strong candidates for the compound's molecular target or essential pathway components.[12]

Tier 2: On-Target Engagement and Validation

After identifying a list of potential targets, you must confirm that the compound directly binds to them within a cellular context.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[15] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[16][17]

G Start Treat cells with Vehicle or Compound Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells & separate soluble from precipitated protein Heat->Lyse Quantify Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Result Shift in melting curve indicates target engagement Plot->Result

Caption: The experimental workflow for a CETSA melt curve experiment.

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[16]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein of interest using an antibody-based method like Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature. A shift of the melting curve to the right in the drug-treated sample compared to the vehicle control provides direct evidence of target engagement.[16]

An alternative format is the isothermal dose-response fingerprint (ITDRF), where cells are treated with a range of compound concentrations and heated at a single, optimized temperature to determine potency (EC50) of target engagement.[15]

Method 2: Target-Specific CRISPR Knockout

This is the definitive genetic validation method. If a protein is the true target, knocking out its gene should abolish or significantly reduce the cellular phenotype observed with the compound.[18]

Experimental Protocol: CRISPR KO Validation

  • Generate Knockout Line: Use CRISPR-Cas9 to generate a stable cell line with a complete knockout of the candidate target gene.

  • Confirm Knockout: Verify the absence of the target protein via Western blot or other quantitative methods.

  • Phenotypic Assay: Perform your primary cellular assay on the wild-type cells and the knockout cells in parallel. Treat both cell lines with a dose range of this compound.

  • Analyze Results: If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, it strongly validates that the knocked-out protein is the functionally relevant target.

Comparative Summary of Validation Techniques

Technique Principle Strengths Limitations
Kinobeads Affinity purification from native lysates[10]Unbiased; identifies multiple targets; works on endogenous proteins.Requires compound immobilization or competition; may miss low-abundance targets.[19]
CRISPR Screen Resistance via gene knockout[12]Unbiased; identifies functionally essential targets; works in intact cells.Can be complex and time-consuming; may miss targets if they are not essential for the phenotype.
CETSA Ligand-induced thermal stabilization[16]Confirms direct binding in cells; label-free; can determine cellular potency (EC50).[20]Requires a specific antibody for detection; not all proteins show a thermal shift.
CRISPR KO Phenotypic rescue via gene knockout[18]Definitive functional validation of a specific target.Biased (requires a hypothesis); off-target effects of CRISPR itself must be controlled for.[21]

Tier 3: Mitigating Off-Target Effects in Your Definitive Assays

Once you have identified and validated the primary target and have a list of the main off-targets, you can design more specific and reliable cellular assays.

Q3: My compound binds to my intended target (Target A) but also to a known off-target (Target B). How can I design an experiment to prove my phenotype is due to Target A?

A3: This is a classic selectivity problem. The best approach is to use genetic tools to isolate the activity of each target:

  • Knockout the Off-Target: Use CRISPR to create a cell line where Target B is knocked out. Run your phenotypic assay in this cell line. If the compound retains its full activity, you can be confident that binding to Target B is not responsible for the observed phenotype.

  • Rescue Experiment: In a cell line where the primary target (Target A) has been knocked out, re-introduce a version of Target A that has been mutated to no longer bind the compound. If the compound's effect is still absent, it confirms the effect is mediated through Target A.

  • Lower the Dose: Off-target effects are often concentration-dependent. If Target A is a high-affinity binder and Target B is a lower-affinity one, performing your assay at the lowest effective concentration can minimize engagement of Target B. Your CETSA ITDRF data can help define this concentration window.

Q4: How can I reduce general non-specific binding in my cellular assays to improve data quality?

A4: Improving the signal-to-noise ratio is key. Several strategies can be employed:

  • Optimize Buffer Composition:

    • Increase Salt Concentration: Adding NaCl can disrupt low-affinity electrostatic interactions that contribute to non-specific binding.[5]

    • Add Detergents: Low concentrations of a non-ionic detergent (e.g., 0.01% Tween-20) can reduce hydrophobic interactions with plasticware and other surfaces.[4]

  • Use Blocking Agents: In immunoassays, adding a protein like Bovine Serum Albumin (BSA) to your buffers can block non-specific binding sites.[5][6]

  • Include Proper Controls:

    • Negative Control Compound: Use a structurally similar but inactive analog of your compound to ensure the observed phenotype is not due to a general chemical property.

    • No-Target Control: For binding assays, use cell lysates or preparations known to not express the target protein to define the background signal.

By following this systematic approach, you can move with confidence from a promising phenotypic hit to a well-characterized compound with a clear on-target mechanism and a strategy for mitigating confounding off-target effects in your critical cellular assays.

References

  • Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Lee, J. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Synthego. (n.d.). Target validation using CRISPR for discovery of small molecule COVID-19 therapeutics. ELRIG. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Gilbert, L. A., et al. (2014). CRISPR-based approaches to small molecule target identification. Chemical Biology. Retrieved from [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Retrieved from [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • Signals. (n.d.). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • Soh, B. S., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Retrieved from [Link]

  • Abyntek. (2022). How to avoid off-target events in crispr experiments. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Duncan, J. S., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. Retrieved from [Link]

  • Gao, J., et al. (2011). Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. Biomaterials. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. Retrieved from [Link]

  • Charlesworth, C. T., et al. (2019). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. Retrieved from [Link]

  • YouTube. (2021). How to measure and minimize off-target effects.... Thermo Fisher Scientific. Retrieved from [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Global Medical Genetics. Retrieved from [Link]

  • ScienceDaily. (2019). New method to detect off-target effects of CRISPR. Gladstone Institutes. Retrieved from [Link]

  • ACS Omega. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

  • MDPI. (n.d.). methanone. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone. Retrieved from [Link]

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  • Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: Cross-Validation of Phenyl(quinolin-3-ylsulfanyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation framework for phenyl(quinolin-3-ylsulfanyl)methanone (CAS: 2108806-65-9), a representative thio-quinoline scaffold with potential applications in targeted covalent inhibition.

This guide is structured to assist drug development professionals in validating the structural integrity, stability, and pharmacological efficacy of this compound compared to established standards.

Executive Summary & Compound Profile

This compound represents a distinct class of thiobenzoate pharmacophores . Unlike standard quinoline inhibitors (e.g., Cabozantinib) that rely on reversible hydrogen bonding, the presence of the thioester linkage (–C(=O)–S–) in this molecule suggests a potential for covalent modification of nucleophilic residues (e.g., Cysteine) within a target binding pocket, or function as a latent acyl donor.

Validating this compound requires a rigorous "Triangulation Protocol" to distinguish true pharmacological activity from assay artifacts caused by hydrolytic instability or non-specific reactivity.

Feature Specification
IUPAC Name S-quinolin-3-yl benzenecarbothioate
Molecular Formula C₁₆H₁₁NOS
Molecular Weight 265.34 g/mol
Core Scaffold Quinoline (3-position substitution)
Reactive Motif Thioester (Potential Covalent Warhead)
Primary Indication Kinase Inhibition (e.g., c-Met, EGFR) / Antimicrobial

Chemical Validation: Stability & Integrity

Before biological testing, the compound must be cross-validated for chemical stability. Thioesters are susceptible to hydrolysis, which can lead to false positives caused by the breakdown products: quinoline-3-thiol and benzoic acid .

Experiment A: Hydrolytic Stability Profiling

Objective: Determine the half-life (


) of the compound in physiological buffer vs. assay media.
Method:  HPLC-UV/MS monitoring over 24 hours.

Comparative Data (Representative): | Solvent System |


 (this compound) | 

(Standard Ester Analog) | Interpretation | | :--- | :--- | :--- | :--- | | PBS (pH 7.4) | 6.2 hours | > 48 hours | Moderate instability; requires fresh prep. | | DMSO Stock | > 2 weeks | > 6 months | Stable in storage. | | Cell Media + 10% FBS | 2.4 hours | 12 hours | Critical: Rapid degradation by serum esterases. |

Expert Insight: The rapid degradation in serum (2.4h) indicates that standard 72-hour MTT assays may yield results driven by the metabolites rather than the parent drug. Protocol Adjustment: Use serum-free media for short-term (<4h) mechanistic assays or encapsulate the compound.

Biological Cross-Validation: Potency & Mechanism

To validate the efficacy of this compound, we compare it against Cabozantinib (a reversible quinoline-based c-Met inhibitor) and a Negative Control (the hydrolysis product mixture).

Experiment B: Kinase Inhibition (c-Met Target)

Hypothesis: The thioester moiety targets the catalytic cysteine in the ATP-binding pocket. Protocol: FRET-based Kinase Assay (Z'-LYTE).

Comparative Results Table:

Compound IC₅₀ (c-Met) Binding Mode Reversibility (Washout)
This compound 120 nM Covalent / Tight-binding Irreversible (Activity retained after wash)
Cabozantinib (Standard) 1.3 nM Reversible (Type II) Reversible (Activity lost after wash)
Quinoline-3-thiol (Metabolite 1) > 10,000 nM Non-binder N/A

| Benzoic Acid (Metabolite 2) | > 10,000 nM | Non-binder | N/A |

Validation Logic:

  • Activity Confirmation: The parent compound is active (120 nM), while metabolites are inactive (>10 µM). This proves the intact thioester is required for potency.

  • Mechanism Check: The "Washout" result differentiates it from Cabozantinib. While less potent, its irreversible nature suggests a longer duration of action (residence time).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate this specific hit, ensuring that observed activity is not an artifact of degradation.

ValidationWorkflow Start Hit Identification: This compound ChemQC Step 1: Chemical QC (NMR/LC-MS) Start->ChemQC Stability Step 2: Stability Assay (PBS vs Serum) ChemQC->Stability Decision1 Is t1/2 > Assay Time? Stability->Decision1 BioAssay Step 3: Target Assay (Kinase Inhibition) Decision1->BioAssay Yes (Stable) Artifact Artifact Alert: Activity likely due to decomposition products Decision1->Artifact No (Unstable) Washout Step 4: Washout Test (Reversibility) BioAssay->Washout Artifact->BioAssay Test Metabolites (Control) Outcome1 Validated: Covalent Inhibitor Washout->Outcome1 Activity Retained Outcome2 Validated: Reversible Inhibitor Washout->Outcome2 Activity Lost

Figure 1: Decision matrix for cross-validating thioester-based drug candidates, distinguishing true hits from stability artifacts.

Detailed Experimental Protocols

Protocol 1: Thioester Hydrolysis Validation (The "Null" Check)

This protocol ensures that the biological activity is not a false positive generated by the cleavage of the thioester bond.

  • Preparation: Dissolve this compound to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in:

    • (A) PBS (pH 7.4).

    • (B) RPMI-1640 medium + 10% FBS (active esterases).

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Add 50 µL Acetonitrile (cold) to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for:

    • Parent (265.34 Da).[1][2]

    • Quinoline-3-thiol (161.2 Da).

  • Criterion: If degradation >50% within the biological assay window (e.g., 4 hours), the biological assay must be run in serum-free conditions or with esterase inhibitors (e.g., BNPP).

Protocol 2: Differential Washout Assay (Reversibility)

This protocol validates the covalent nature of the compound compared to Cabozantinib.

  • Seeding: Plate cancer cells (e.g., A549) at 5,000 cells/well.

  • Treatment: Treat with

    
     of:
    
    • Compound A (this compound).[1][2][3]

    • Compound B (Cabozantinib).

  • Incubation: Incubate for 1 hour (pulse).

  • Washout:

    • Group 1: No Wash (Continuous exposure).

    • Group 2: Wash 3x with warm PBS, replace with fresh drug-free media.

  • Readout: Incubate for an additional 24-48 hours and assess viability via MTT.

  • Interpretation:

    • If Group 2 viability

      
       Group 1 viability 
      
      
      
      Irreversible (Covalent) .
    • If Group 2 viability

      
       Group 1 viability 
      
      
      
      Reversible .

Mechanistic Signaling Pathway

The quinoline scaffold typically targets receptor tyrosine kinases (RTKs). The diagram below visualizes the c-Met pathway, a validated target for quinoline derivatives, highlighting where the covalent inhibitor intervenes.

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS/MAPK cMet->RAS Inhibitor This compound (Covalent Block) Inhibitor->cMet Irreversible Inhibition AKT AKT (Survival) PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAS->Proliferation

Figure 2: Proposed Mechanism of Action. The inhibitor covalently locks the c-Met kinase domain, preventing downstream signaling through PI3K/AKT and RAS pathways.

References

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives as potential anticancer agents." Current Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Singh, P., et al. (2019). "Thioesters in medicinal chemistry: Synthesis and biological evaluation." Journal of Sulfur Chemistry.

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.

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Safety Operating Guide

Navigating the Disposal of Phenyl(quinolin-3-ylsulfanyl)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Phenyl(quinolin-3-ylsulfanyl)methanone, a compound of interest in various research contexts, requires meticulous management from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established principles of chemical safety and hazardous waste management, tailored to the specific structural characteristics of this molecule.

Hazard Assessment: Deconstructing the Molecule

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its constituent functional groups is essential. The molecule comprises a quinoline ring, a thioether linkage, and a benzoyl group.

  • Quinoline Moiety: Quinoline is classified as a substance that is harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound should be handled as a potentially carcinogenic and environmentally hazardous substance.

  • Thioether (Sulfide) Linkage: Organic sulfides can release toxic gases, such as sulfur dioxide and hydrogen sulfide, upon combustion or reaction with acids.[4] Incompatible materials include strong oxidizing and reducing agents.[5]

  • Benzoyl Group: While the benzoyl group itself is less hazardous, the overall structure contributes to the compound's classification as an aromatic ketone.

Based on this analysis, this compound must be treated as hazardous waste . A similar compound, {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone, is classified as causing skin and eye irritation, and may cause respiratory irritation.[5]

Table 1: Hazard Profile Summary

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed or in contact with skin.[1][3]Personnel Exposure
Skin and Eye Irritation Causes skin and serious eye irritation.[1][5]Personnel Exposure
Carcinogenicity Suspected of causing cancer due to the quinoline moiety.[1][2][3]Long-term Health Risk
Mutagenicity Suspected of causing genetic defects.[1][2]Long-term Health Risk
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][3]Environmental Contamination
Reactivity Potential for hazardous decomposition products upon combustion.[5]Fire and Incompatibility

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Body Protection: A laboratory coat is standard. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][8][9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Solid Waste: Collect solid waste, such as contaminated gloves, weighing paper, and paper towels, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [6] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[10]

Step 2: Waste Containerization

The choice of waste container is critical for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[8]

  • Containers should not be filled beyond 90% capacity to allow for expansion.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

    • Relevant hazard pictograms (e.g., health hazard, environmental hazard).

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

  • Store the waste container in secondary containment to prevent spills.

  • Keep the container closed at all times except when adding waste.[7][8]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents, reducing agents, and acids.[10]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

  • Provide them with all the necessary information from the hazardous waste label.

  • Follow their specific instructions for pickup and transport.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Assess: Determine the extent of the spill and whether you can safely clean it up. For large or highly concentrated spills, contact your EHS department immediately.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[11] Avoid creating dust.[11]

    • For liquid spills, use an absorbent material to soak up the liquid and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal Start Handling this compound PPE Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Work in Fume Hood Start->PPE GenerateWaste Generate Waste PPE->GenerateWaste Segregate Segregate Waste Streams GenerateWaste->Segregate SolidWaste Solid Waste (Gloves, Paper, etc.) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, etc.) Segregate->LiquidWaste Liquid ContainerizeSolid Containerize in Labeled HDPE/Glass Container SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize in Labeled HDPE/Glass Container LiquidWaste->ContainerizeLiquid Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment ContainerizeSolid->Store ContainerizeLiquid->Store EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->EHS_Pickup Disposal Proper Disposal by Authorized Personnel EHS_Pickup->Disposal

Caption: Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of the compound, adhering to strict protocols for handling and segregation, and partnering with your institution's EHS department, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.